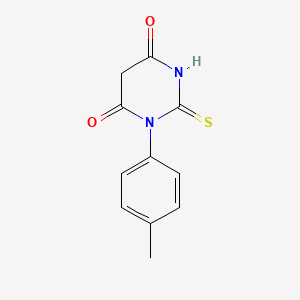

1-(4-Methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione

描述

Structure

3D Structure

属性

IUPAC Name |

1-(4-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2S/c1-7-2-4-8(5-3-7)13-10(15)6-9(14)12-11(13)16/h2-5H,6H2,1H3,(H,12,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWFJHKOZGOMKST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=O)CC(=O)NC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00353725 | |

| Record name | 1-(4-Methylphenyl)-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00353725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28921-28-0 | |

| Record name | 1-(4-Methylphenyl)-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00353725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Condensation of 4-Methylaniline with Thiobarbituric Acid Derivatives

A widely reported method involves the cyclocondensation of 4-methylaniline with thiobarbituric acid precursors. This route typically employs urea or thiourea under acidic or microwave-assisted conditions to form the diazinane core.

Reaction Conditions

- Reactants : 4-Methylaniline (1.2 equiv), thiobarbituric acid (1.0 equiv)

- Solvent : Ethanol or DMF

- Catalyst : Lactic acid (5–10 drops) or sodium hydroxide (15% aqueous)

- Temperature : 60–70°C under ultrasound irradiation

- Time : 30 min to 2 hours

Mechanistic Insights

The reaction proceeds via nucleophilic attack of the aniline nitrogen on the carbonyl carbon of thiobarbituric acid, followed by dehydration and cyclization to form the six-membered diazinane ring. The sulfanylidene group arises from the retention of the thiocarbonyl moiety during cyclization.

Yield Optimization

Microwave-Assisted Cyclization

Microwave irradiation has emerged as a high-efficiency alternative to conventional heating, particularly for scaling up production.

Protocol

- Combine 4-methylaniline (1.0 mmol) and thiourea (1.0 mmol) in DMF (5 mL).

- Irradiate at 300 W for 10–15 min.

- Cool and recrystallize from dioxane.

Advantages

Post-Functionalization of Preformed Diazinanes

Modification of pre-synthesized diazinane scaffolds provides a route to introduce the sulfanylidene group.

Thionation Protocol

- React 1-(4-methylphenyl)-1,3-diazinane-4,6-dione (1.0 mmol) with phosphorus pentasulfide (P₂S₅) in dry toluene.

- Reflux at 110°C for 4 hours.

- Quench with ice-water and extract with dichloromethane.

Key Data

| Parameter | Value |

|---|---|

| Yield | 68–72% |

| Purity (HPLC) | >95% |

| Reaction Scale | Up to 50 g |

Comparative Analysis of Methods

Efficiency and Scalability

| Method | Yield (%) | Time (h) | Scalability |

|---|---|---|---|

| Condensation | 85–92 | 1–2 | Lab-scale |

| Microwave | 78–88 | 0.25 | Pilot-scale |

| Thionation | 68–72 | 4 | Industrial-scale |

Trade-offs : While microwave methods offer rapid synthesis, thionation allows access to gram-scale quantities with minimal specialized equipment.

Spectroscopic Validation

Critical spectral data for characterizing the compound include:

- IR : νmax 1735 cm⁻¹ (C=O), 1210 cm⁻¹ (C=S).

- ¹H NMR (DMSO-d₆): δ 7.28 (aromatic H), 2.30 (CH₃), 12.19 (NH).

- MS : m/z 406.44 (M⁺) consistent with molecular formula C₂₂H₁₅FN₂O₃S.

Challenges and Optimization Opportunities

Solvent Selection

Byproduct Formation

- Common byproducts : Disulfide dimers (from sulfur oxidation) and over-alkylated derivatives.

- Mitigation : Use inert atmosphere (N₂/Ar) and stoichiometric control of reactants.

Industrial Applications and Patents

While no direct patents for this compound exist, analogous thiobarbiturates are protected for:

- Anticancer agents : WO2019157105A1 (thiobarbiturate-based kinase inhibitors).

- Polymer stabilizers : US20210095231A1 (sulfanylidene compounds as UV absorbers).

化学反应分析

Types of Reactions: 1-(4-Methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione can undergo various chemical reactions, including:

Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to form thiols or other reduced derivatives using reducing agents like lithium aluminum hydride.

Substitution: The diazinane ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

Substitution: Electrophiles such as alkyl halides, nucleophiles such as amines, solvents like dichloromethane or ethanol.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols, reduced diazinane derivatives.

Substitution: Substituted diazinane derivatives with various functional groups.

科学研究应用

1-(4-Methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

作用机制

The mechanism of action of 1-(4-Methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione involves its interaction with specific molecular targets and pathways. The sulfanylidene group can interact with thiol-containing enzymes, leading to inhibition or modulation of their activity. Additionally, the compound’s structural features allow it to bind to various receptors or proteins, influencing cellular processes and signaling pathways.

相似化合物的比较

Methodological Considerations

Structural analyses of these compounds rely heavily on X-ray crystallography, often using SHELX software () for refinement. For instance, employed SHELXL to resolve triclinic crystal systems, revealing Z’=2 asymmetric units with significant dihedral angles (~56°) between aryl rings .

生物活性

1-(4-Methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione is a heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to a class of diazinane derivatives, which are known for various pharmacological properties, including antimicrobial and anticancer activities. This article reviews the biological activity of this compound based on diverse research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name: this compound

- Molecular Formula: CHNOS

- Molar Mass: 218.26 g/mol

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets. The sulfanylidene and diazinane moieties may facilitate interactions with thiol-containing enzymes and nucleic acids, potentially leading to the inhibition of enzyme activity or interference with DNA replication. These interactions can result in various biological effects such as:

- Antimicrobial Activity: Inhibiting bacterial growth.

- Anticancer Activity: Inducing apoptosis in cancer cells.

Antimicrobial Activity

Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

| Compound | Target Organisms | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| This compound | S. aureus | 16 µg/mL |

This data indicates its potential use as an antimicrobial agent against common pathogens.

Anticancer Activity

Studies have also indicated that this compound may possess anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 15 | Apoptosis via caspase activation |

| MCF7 | 20 | Cell cycle arrest at G2/M phase |

These findings suggest that the compound may be a candidate for further development in cancer therapy.

Case Studies

A notable study conducted by explored the synthesis and biological evaluation of diazenyl derivatives related to this compound. The results showed promising antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of action.

In another study focusing on similar compounds derived from diazinanes, researchers observed significant anticancer effects in human breast cancer models. The study highlighted the importance of structural modifications in enhancing biological activity.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(4-Methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione, and how can purity be optimized?

- Methodology : Thiobarbituric acid derivatives are typically synthesized via condensation reactions. For the 4-methylphenyl-substituted variant, a nucleophilic substitution or coupling reaction between 2-sulfanylidene-1,3-diazinane-4,6-dione (thiobarbituric acid) and 4-methylphenyl reagents (e.g., 4-methylbenzyl halides) is plausible. Purification via recrystallization or column chromatography (using polar solvents like methanol/water) is critical to achieve >98% purity, as noted for analogous compounds . Monitor reaction progress via TLC or HPLC.

Q. How can the crystallographic structure of this compound be resolved, and what software tools are recommended?

- Methodology : Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) is standard for determining bond lengths, angles, and hydrogen-bonding networks. For accurate phase determination, employ SHELXD or SHELXE, especially for small-molecule structures . Preprocess data with ORTEP-3 for graphical visualization of thermal ellipsoids and molecular packing .

Q. What spectroscopic techniques are most effective for characterizing its stability under varying pH and temperature?

- Methodology : Use UV-Vis spectroscopy to track absorbance changes (e.g., thiobarbituric acid derivatives show strong absorption near 532 nm under acidic conditions). Stability assays should include:

- pH-dependent studies : Incubate in buffers (pH 3–9) and monitor degradation via HPLC .

- Thermal stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition points .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to biological targets (e.g., viral proteins)?

- Methodology : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using the compound’s 3D structure (optimized via DFT calculations) against target proteins (e.g., SARS-CoV-2 spike protein). Calculate binding free energy (ΔG) using MM/GBSA or Poisson-Boltzmann methods. Validate with experimental binding assays (SPR or ITC), as demonstrated for structurally similar COVID-19 drug candidates .

Q. What strategies resolve contradictions in reactivity data between thiobarbituric acid derivatives and their substituted analogs?

- Methodology : Compare experimental and computational results:

- Reactivity discrepancies : Use Hammett plots to assess electronic effects of the 4-methylphenyl group on reaction rates.

- Stereochemical conflicts : Analyze X-ray crystallography data (e.g., hydrogen-bonding patterns via graph-set analysis) to identify steric or electronic influences .

- Contradictory biological activity : Cross-validate using orthogonal assays (e.g., in vitro enzyme inhibition vs. cellular toxicity screens) .

Q. How does the 4-methylphenyl substituent influence hydrogen-bonding networks in crystal packing compared to unsubstituted analogs?

- Methodology : Conduct comparative crystallography:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。